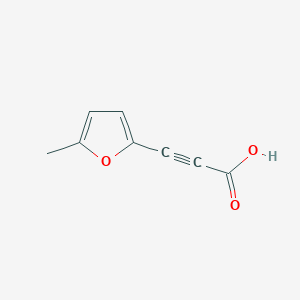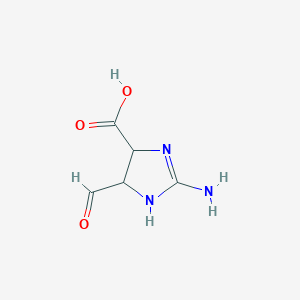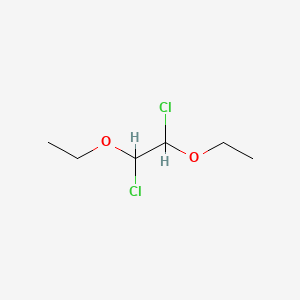![molecular formula C27H63NO3Si3 B13959408 2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine CAS No. 55517-84-5](/img/structure/B13959408.png)
2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine is a complex organosilicon compound with the molecular formula C27H63NO3Si3 . This compound is characterized by its unique structure, which includes multiple silicon atoms and a variety of functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine involves multiple steps, typically starting with the preparation of the core silicon-containing structure. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to oxidation
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets through its silicon-containing functional groups. These interactions can influence various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar organosilicon compounds, 2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2,2,9,9-Tetramethyl-7-tetradecyl-3,8-dioxa-2,9-disiladecan-5-amine
- 2,2,9,9-Tetramethyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine These compounds share some structural similarities but differ in the presence and arrangement of functional groups, leading to variations in their chemical and physical properties .
Properties
CAS No. |
55517-84-5 |
|---|---|
Molecular Formula |
C27H63NO3Si3 |
Molecular Weight |
534.0 g/mol |
IUPAC Name |
1,3,4-tris(trimethylsilyloxy)octadecan-2-amine |
InChI |
InChI=1S/C27H63NO3Si3/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-26(30-33(5,6)7)27(31-34(8,9)10)25(28)24-29-32(2,3)4/h25-27H,11-24,28H2,1-10H3 |
InChI Key |
YGJCHGIJMHIICG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO[Si](C)(C)C)N)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
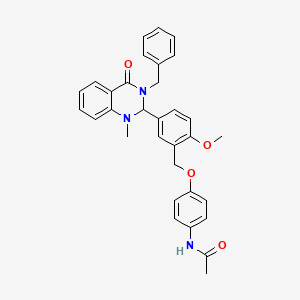
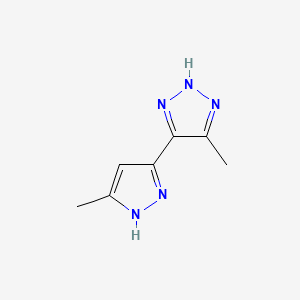

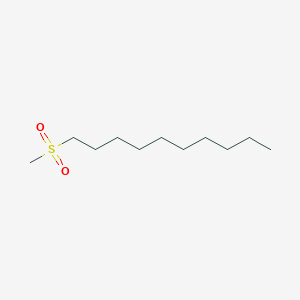
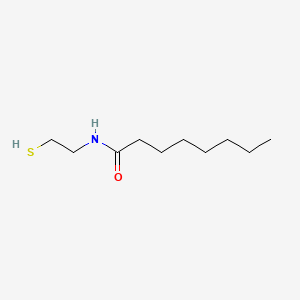

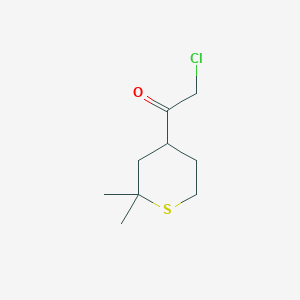

![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)
